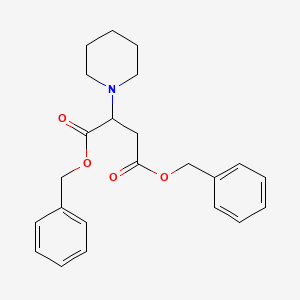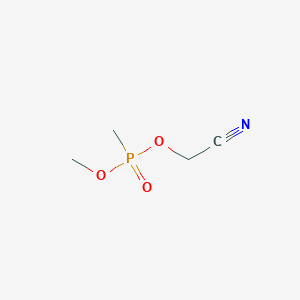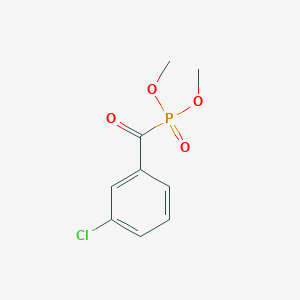![molecular formula C10H12 B14608536 Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene CAS No. 59275-46-6](/img/structure/B14608536.png)
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is a polycyclic hydrocarbon with the molecular formula C10H12. This compound is characterized by its unique structure, which includes multiple fused rings. The compound’s structure is often represented using the SMILES notation C1C2C3CC4C1C2C=CC34 . It is a fascinating molecule due to its complex ring system and the potential for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. For instance, the reaction between duroquinone and trans, trans-hexa-2,4-diene can yield derivatives of this compound . The reaction conditions typically involve irradiation or heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as distillation or chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less complex hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions vary. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields simpler hydrocarbons. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can be exploited in different applications. For instance, its ability to undergo Diels-Alder reactions makes it valuable in synthetic organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene: Another polycyclic hydrocarbon with a similar ring structure.
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0(2,4).0(5,7)]nonane: A compound with a more complex structure and additional methyl groups.
Tetracyclo[6.3.2.0(2,5).0(1,8)]tridecan-9-ol, 4,4-dimethyl-: A polycyclic alcohol with a different ring system.
Uniqueness
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is unique due to its specific ring structure and the types of reactions it can undergo. Its ability to participate in Diels-Alder reactions and other transformations makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
59275-46-6 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
tetracyclo[4.4.0.02,9.05,8]dec-3-ene |
InChI |
InChI=1S/C10H12/c1-2-6-9-4-10(6)8-3-7(9)5(1)8/h1-2,5-10H,3-4H2 |
InChI-Schlüssel |
HCMMROKXBRKPOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC4C1C2C=CC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)




![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
